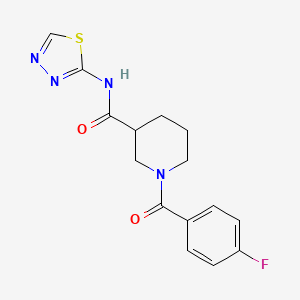![molecular formula C15H18N2O3S B6076397 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole is a chemical compound with potential applications in scientific research. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用機序
The mechanism of action of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves its binding to the allosteric site of this compound, which inhibits the activation of this receptor by glutamate. This leads to a decrease in intracellular calcium levels and a reduction in downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The inhibition of this compound signaling has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound signaling. This compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in addiction and reward-related behaviors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. However, the exact physiological effects of this compound are still under investigation.
実験室実験の利点と制限
One of the advantages of using 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in lab experiments is its high potency and selectivity for this compound. This allows for precise modulation of this compound signaling without affecting other receptors. Additionally, this compound has good pharmacokinetic properties, such as high brain penetration and long half-life. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in in vivo experiments.
将来の方向性
There are several future directions for the use of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in scientific research. One direction is to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and neurodegenerative diseases. Another direction is to identify the downstream signaling pathways of this compound and to develop new therapeutic targets. Additionally, the development of new this compound antagonists with improved potency, selectivity, and safety profiles is an ongoing area of research.
合成法
The synthesis of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves several steps. The starting material is 4-bromo-2,6-dimethylisoxazole, which is reacted with sodium hydride and 1-benzylpiperidine to form 4-(1-benzylpiperidin-4-yl)-2,6-dimethylisoxazole. This intermediate is then treated with phenylsulfonyl chloride and triethylamine to obtain 4-(1-benzylpiperidin-4-yl)-3,5-dimethylisoxazole-phenylsulfonate. Finally, the benzyl group is removed by hydrogenation to yield this compound.
科学的研究の応用
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has potential applications in various scientific research fields. As a potent this compound antagonist, this compound can be used to investigate the role of this compound in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. Additionally, this compound can be used to study the downstream signaling pathways of this compound and to identify potential therapeutic targets.
特性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-15(12(2)20-16-11)14-9-6-10-17(14)21(18,19)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYWJGKDZAMQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076338.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B6076341.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076407.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)